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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of O-Nitrophenyl-β-D-

galactopyranoside (ONPG) in yeast two-hybrid (Y2H) systems for the quantitative analysis of

protein-protein interactions. This document includes the underlying principles, experimental

protocols, and data interpretation guidelines to assist researchers in academia and the

pharmaceutical industry.

Introduction to Yeast Two-Hybrid and the Role of
ONPG
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover

protein-protein and protein-DNA interactions.[1] The assay is based on the modular nature of

transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional

activation domain (AD).[2][3] In the Y2H system, two proteins of interest, termed "bait" and

"prey," are fused to the DBD and AD, respectively.[2] If the bait and prey proteins interact, the

DBD and AD are brought into close proximity, reconstituting a functional transcription factor that

drives the expression of a downstream reporter gene.[2][4]

One of the most common reporter genes used in Y2H systems is the Escherichia coli lacZ

gene, which encodes the enzyme β-galactosidase (β-gal).[5][6] The activity of β-galactosidase

can be quantified using chromogenic substrates, with ONPG being a widely used option for

liquid quantitative assays.[5][7] When cleaved by β-galactosidase, the colorless ONPG is
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converted to o-nitrophenol, which is yellow and can be measured spectrophotometrically at a

wavelength of 420 nm.[7][8] The amount of yellow product formed is directly proportional to the

strength of the protein-protein interaction.[7]

Quantitative Data Presentation
The strength of protein-protein interactions can be quantified by measuring β-galactosidase

activity using the ONPG assay. The results are typically expressed in Miller units, which

normalize for cell density and reaction time. Below is a comparative table summarizing typical

results from an ONPG assay, illustrating how different interaction strengths are reflected in the

quantitative data.

Interaction
Pair

Bait Protein Prey Protein
Interaction
Strength

β-
Galactosidase
Activity (Miller
Units)

Positive Control p53 Large T Antigen Strong 100 ± 15

Negative Control p53 Lamin No Interaction < 1

Test Interaction 1 Protein A Protein B Moderate 55 ± 8

Test Interaction 2 Protein A Protein C Weak 10 ± 3

Note: The values presented are illustrative and can vary depending on the specific proteins,

vectors, yeast strain, and experimental conditions.

Experimental Protocols
A detailed protocol for performing a quantitative β-galactosidase assay using ONPG in a yeast

two-hybrid system is provided below.

Materials and Reagents
Yeast colonies co-transformed with bait and prey plasmids

Selective liquid medium (e.g., SD/-Leu/-Trp)
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YPD medium

Z-Buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0)

β-mercaptoethanol (add to Z-buffer immediately before use to a final concentration of 50

mM)

ONPG solution (4 mg/mL in Z-buffer, prepare fresh)[9]

1 M Na2CO3 solution[9]

Chloroform

0.1% SDS solution

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm and

600 nm

Detailed Experimental Procedure
Day 1: Yeast Culture Inoculation

Inoculate single yeast colonies from your transformation plate into 5 mL of appropriate

selective liquid medium.

Incubate overnight at 30°C with shaking (200-250 rpm).

Day 2: Yeast Culture Growth and Harvest

Measure the optical density (OD600) of the overnight cultures.

Dilute the cultures in fresh selective medium to an OD600 of 0.2-0.3.

Incubate at 30°C with shaking until the cultures reach mid-log phase (OD600 of 0.5-0.8).

Transfer 1.5 mL of each culture to a microcentrifuge tube.

Centrifuge at 13,000 rpm for 1 minute to pellet the cells.
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Discard the supernatant and wash the cell pellet with 1 mL of Z-Buffer.

Centrifuge again, discard the supernatant, and resuspend the pellet in 300 µL of Z-Buffer.

Day 3: ONPG Assay

To permeabilize the yeast cells, add 50 µL of chloroform and 20 µL of 0.1% SDS to each cell

suspension.[10]

Vortex vigorously for 15-20 seconds.[10]

Incubate the tubes at 28-30°C for 5 minutes.[5]

Start the enzymatic reaction by adding 700 µL of ONPG solution (4 mg/mL in Z-buffer) to

each tube and record the start time.[10]

Incubate the reactions at 30°C until a yellow color develops. The incubation time can vary

from a few minutes to several hours depending on the interaction strength.[11]

Stop the reaction by adding 500 µL of 1 M Na2CO3.[10] Record the stop time.

Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet cell debris.

Transfer the supernatant to a clean cuvette or a 96-well plate.

Measure the absorbance at 420 nm (A420).

Use an aliquot of the original culture to measure the OD600 to determine the cell density.

Calculation of β-Galactosidase Activity
The β-galactosidase activity is expressed in Miller units, calculated using the following formula:

Miller Units = (1000 * A420) / (t * V * OD600)

Where:

A420 is the absorbance of the reaction supernatant at 420 nm.
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t is the reaction time in minutes.

V is the volume of the culture used in the assay in mL (in this protocol, V = 1.5 mL).

OD600 is the optical density of the culture at 600 nm.

Visualizations
Yeast Two-Hybrid Signaling Pathway
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Caption: Yeast two-hybrid principle of transcriptional activation.
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Experimental Workflow for ONPG Assay
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Caption: Workflow for the quantitative ONPG assay in yeast.
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Caption: Logical flow from protein interaction to signal generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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